molecular formula C56H73N15O14 B117087 Cpd-II CAS No. 152846-72-5

Cpd-II

Cat. No.: B117087
CAS No.: 152846-72-5
M. Wt: 1180.3 g/mol
InChI Key: OTDOOXXHZWQBII-ZWBRWBGSSA-N
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Description

The term "Cpd-II" refers to distinct entities in two scientific contexts:

A. Pharmacological Context (Diuretic Compound):
this compound (S-5-methyl-1,3,4-thiadiazol-2-yl 4-methoxybenzothioate) is a 1,3,4-thiadiazole derivative synthesized for diuretic evaluation. It exhibits mild diuretic activity (0.72–0.99 saluretic index) and significant electrolyte excretion, particularly potassium (K+) .

B. Enzymatic Context (Carboxypeptidase D Domain II):
this compound is the second catalytic domain of Carboxypeptidase D (CPD), a metalloprotease. It shares structural homology with regulatory carboxypeptidases (e.g., CPE) and prefers substrates with C-terminal lysine at pH 5.0–6.5 .

Properties

CAS No.

152846-72-5

Molecular Formula

C56H73N15O14

Molecular Weight

1180.3 g/mol

IUPAC Name

2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide

InChI

InChI=1S/C56H73N15O14/c1-28(2)47(70-53(82)40(25-45(60)75)65-48(77)29(3)64-51(80)39(24-44(59)74)66-49(78)35(57)23-43(58)73)55(84)68-37(20-30-10-5-4-6-11-30)52(81)69-41(21-31-15-17-33(72)18-16-31)56(85)71-19-9-14-42(71)54(83)67-38(50(79)63-27-46(61)76)22-32-26-62-36-13-8-7-12-34(32)36/h4-8,10-13,15-18,26,28-29,35,37-42,47,62,72H,9,14,19-25,27,57H2,1-3H3,(H2,58,73)(H2,59,74)(H2,60,75)(H2,61,76)(H,63,79)(H,64,80)(H,65,77)(H,66,78)(H,67,83)(H,68,84)(H,69,81)(H,70,82)/t29-,35?,37-,38-,39-,40-,41-,42-,47-/m0/s1

InChI Key

OTDOOXXHZWQBII-ZWBRWBGSSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

sequence

NNANVFYPWG

Synonyms

CPD-II
culekinin depolarizing peptide II

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Enzymatic : Structural insights into this compound’s loops could guide inhibitor design for regulatory carboxypeptidases .
  • Contradictions: While this compound’s diuretic K+ excretion is notable, its Cl− index (1.59) lags behind CPD-V (1.65), warranting further SAR studies .

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